molecular formula C12H11Cl2N3O B12620581 2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol CAS No. 920512-09-0

2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol

Cat. No.: B12620581
CAS No.: 920512-09-0
M. Wt: 284.14 g/mol
InChI Key: VMFNHFFIXPTXHX-UHFFFAOYSA-N
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Description

2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol is a complex organic compound that features a phenol group, an amino group, and a dichloropyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol typically involves multiple steps. One common method starts with the oxidation of 2,6-dichloropyridine to form a pyridine N-oxide derivative. This intermediate is then subjected to nitration followed by reduction to yield 4-amino-2,6-dichloropyridine . The final step involves a nucleophilic substitution reaction where the amino group is introduced, resulting in the formation of the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or hydrogen gas.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinone derivatives, while reduction of nitro groups results in amino derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol is unique due to the combination of its phenol group, amino group, and dichloropyridinyl moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

920512-09-0

Molecular Formula

C12H11Cl2N3O

Molecular Weight

284.14 g/mol

IUPAC Name

2-amino-5-[[(2,6-dichloropyridin-3-yl)amino]methyl]phenol

InChI

InChI=1S/C12H11Cl2N3O/c13-11-4-3-9(12(14)17-11)16-6-7-1-2-8(15)10(18)5-7/h1-5,16,18H,6,15H2

InChI Key

VMFNHFFIXPTXHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=C(N=C(C=C2)Cl)Cl)O)N

Origin of Product

United States

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